molecular formula C13H12BrNO3 B8748671 ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate CAS No. 179942-67-7

ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate

Cat. No.: B8748671
CAS No.: 179942-67-7
M. Wt: 310.14 g/mol
InChI Key: PJGUHPLESJHZBB-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate typically involves the bromination of a quinoline precursor. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield the desired product . The reaction conditions often include the use of a solvent such as methanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the yield and purity of the product by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and sodium hydride (NaH).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Alcohol derivatives of quinoline.

Scientific Research Applications

Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-bromo-1-cyclopropyl-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate: Similar in structure but with a cyclopropyl group.

    Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the bromine and methyl groups.

Uniqueness

Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. The methyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

179942-67-7

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3

InChI Key

PJGUHPLESJHZBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4.04 g of ethyl 7-bromo-4-hydroxy-quinoline-3-carboxylate (J. Am. Chem. Soc. 71,3226, (1949)) and 4.71 g of potassium carbonate in 30 ml of dimethylformamide is treated with 9.68 g of methyl iodide at room temperature. The reaction mixture is heated to 90° and stirred at this temperature for 3 hrs. The reaction mixture is concentrated in a high vacuum. The residue is suspended in 50 ml of water, filtered off under suction and washed with 50 ml of water. Recrystallization of the crude product from ethanol/diethyl ether yields 3.67 g (86%) of ethyl 7-bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylate as a colourless solid. M.p. 189°-191°.
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step Two

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